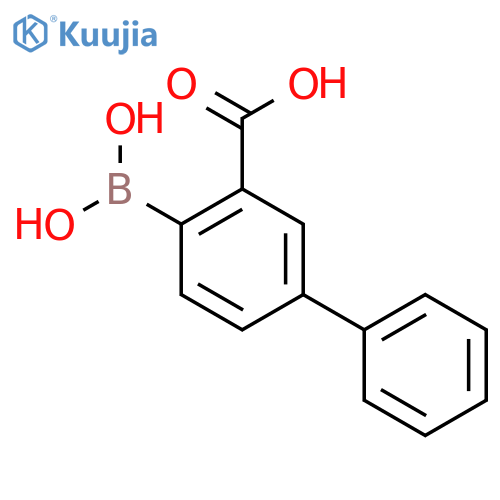

Cas no 2697176-73-9 (2-(dihydroxyboranyl)-5-phenylbenzoic acid)

2697176-73-9 structure

商品名:2-(dihydroxyboranyl)-5-phenylbenzoic acid

2-(dihydroxyboranyl)-5-phenylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(dihydroxyboranyl)-5-phenylbenzoic acid

- 4-Borono-[1,1'-biphenyl]-3-carboxylic acid

- EN300-1457845

- 2697176-73-9

-

- インチ: 1S/C13H11BO4/c15-13(16)11-8-10(6-7-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,17-18H,(H,15,16)

- InChIKey: BZQLEIOZBDZPPO-UHFFFAOYSA-N

- ほほえんだ: OB(C1C=CC(=CC=1C(=O)O)C1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 242.0750390g/mol

- どういたいしつりょう: 242.0750390g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

2-(dihydroxyboranyl)-5-phenylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1457845-0.1g |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 0.1g |

$640.0 | 2023-06-06 | ||

| Enamine | EN300-1457845-0.05g |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 0.05g |

$612.0 | 2023-06-06 | ||

| Enamine | EN300-1457845-5000mg |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1457845-0.5g |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1457845-0.25g |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 0.25g |

$670.0 | 2023-06-06 | ||

| Enamine | EN300-1457845-2.5g |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1457845-10000mg |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1457845-100mg |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1457845-500mg |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1457845-1.0g |

2-(dihydroxyboranyl)-5-phenylbenzoic acid |

2697176-73-9 | 1g |

$728.0 | 2023-06-06 |

2-(dihydroxyboranyl)-5-phenylbenzoic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2697176-73-9 (2-(dihydroxyboranyl)-5-phenylbenzoic acid) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬